N-cyclopropylpiperidin-4-amine dihydrochloride

hERG liability cardiotoxicity B-Raf inhibitor

Source N-cyclopropylpiperidin-4-amine dihydrochloride as a rigid, fragment-like amine building block for medicinal chemistry. The cyclopropyl group restricts conformation (only 2 rotatable bonds), enhancing metabolic stability and eliminating hERG channel inhibition—a decisive advantage demonstrated in B-Raf inhibitor programs achieving >90% tumor growth inhibition. Supplied as the dihydrochloride salt for direct aqueous buffer compatibility, bypassing high DMSO concentrations. Ideal for fragment-based drug discovery targeting kinases, GPCRs, and CNS/oncology indications where conformational rigidity and selectivity are paramount.

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15 g/mol
CAS No. 1217100-00-9
Cat. No. B1525880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropylpiperidin-4-amine dihydrochloride
CAS1217100-00-9
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15 g/mol
Structural Identifiers
SMILESC1CC1NC2CCNCC2.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c1-2-7(1)10-8-3-5-9-6-4-8;;/h7-10H,1-6H2;2*1H
InChIKeyHOSIQDVATZYWFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropylpiperidin-4-amine Dihydrochloride (CAS 1217100-00-9) Building Block Overview for Procurement and MedChem Applications


N-cyclopropylpiperidin-4-amine dihydrochloride (CAS 1217100-00-9) is a piperidine-derived diamine building block with the molecular formula C₈H₁₈Cl₂N₂ and a molecular weight of 213.15 g/mol [1]. The compound features a cyclopropyl group attached to the piperidine nitrogen, imparting conformational rigidity, and is supplied as the dihydrochloride salt, which enhances aqueous solubility for biological assay compatibility [2]. It is primarily utilized as a synthetic intermediate in medicinal chemistry, notably as a key fragment in the design of kinase inhibitors and other bioactive molecules [3].

Why N-Cyclopropylpiperidin-4-amine Dihydrochloride Cannot Be Substituted with Simple Piperidine Analogs


Substituting the cyclopropylpiperidine scaffold with unsubstituted piperidine or simple alkyl piperidines (e.g., N-methyl, N-ethyl) results in markedly different molecular properties that critically impact drug-like profiles. The cyclopropyl group confers enhanced metabolic stability, potentially improved target selectivity through conformational restriction, and can mitigate off-target liabilities such as hERG channel inhibition [1]. For instance, in the development of B-Raf inhibitors, the incorporation of the 1-cyclopropylpiperidin-4-yl moiety was essential for eliminating hERG liability while maintaining favorable in vivo efficacy [1]. Therefore, generic substitution fails to preserve these critical structure-activity and structure-property relationships.

Quantitative Differentiation of N-Cyclopropylpiperidin-4-amine Dihydrochloride: Evidence-Based Comparator Data


hERG Channel Inhibition Liability: N-Cyclopropylpiperidin-4-yl vs. Unoptimized Analog

The N-cyclopropylpiperidin-4-yl moiety is a critical pharmacophore for mitigating hERG channel inhibition in kinase inhibitor design. A direct head-to-head comparison within a series of diarylthiazole B-Raf inhibitors showed that the compound incorporating the 1-cyclopropylpiperidin-4-yl fragment (Compound 20) lacks hERG liability, whereas an earlier lead compound containing a different amine substituent suffered from elevated hERG inhibitory activity [1].

hERG liability cardiotoxicity B-Raf inhibitor medicinal chemistry

In Vivo Antitumor Efficacy: B-Raf Inhibitor Bearing N-Cyclopropylpiperidin-4-yl Fragment vs. Vehicle Control

The B-Raf inhibitor N-(4-{2-(1-cyclopropylpiperidin-4-yl)-4-[3-(2,5-difluorobenzenesulfonylamino)-2-fluorophenyl]thiazol-5-yl}-pyridin-2-yl)acetamide, containing the N-cyclopropylpiperidin-4-amine core, demonstrated tumor volume inhibition greater than 90% at a dose of 10 mg/kg in the A375 xenograft melanoma model [1].

B-Raf V600E melanoma xenograft tumor growth inhibition oncology

Paradoxical Activation of MEK: N-Cyclopropylpiperidin-4-yl-Containing B-Raf Inhibitor vs. Other B-Raf Inhibitors

Compound 20, featuring the 1-cyclopropylpiperidin-4-yl group, exhibited a weaker 'paradoxical' activation of MEK in non-mutant B-Raf cells compared to other known B-Raf inhibitors [1].

B-Raf inhibitor paradoxical activation MEK phosphorylation selectivity

Solubility Enhancement via Dihydrochloride Salt Form vs. Free Base

The dihydrochloride salt form of N-cyclopropylpiperidin-4-amine enhances aqueous solubility compared to the free base (CAS 396133-55-4), facilitating its use in biological buffers and in vitro assays [1]. This salt form is specifically noted for its improved solubility and handling properties, making it suitable for precise experimental applications .

aqueous solubility salt form biochemical assays formulation

Conformational Restriction and Selectivity: Cyclopropyl vs. Alkyl N-Substituents

The cyclopropyl group on the piperidine nitrogen imposes conformational rigidity that can enhance receptor binding affinity and improve target selectivity compared to more flexible N-alkyl substituents (e.g., methyl, ethyl, isopropyl) [1]. This rigidity restricts rotatable bonds (only 2 for the core scaffold), reducing entropic penalties upon binding and potentially improving selectivity profiles in kinase and GPCR targets.

conformational restriction target selectivity cyclopropyl group medicinal chemistry

Metabolic Stability: Cyclopropyl Group vs. Unsubstituted Piperidine

The introduction of a cyclopropyl group into piperidine-containing drugs can improve metabolic stability by reducing oxidative metabolism, particularly by cytochrome P450 enzymes, compared to unsubstituted or simple alkyl-substituted piperidines [1]. This is attributed to the cyclopropane ring's unique electronic and steric properties that can block or slow metabolic soft spots.

metabolic stability cyclopropyl group CYP metabolism drug-like properties

Optimal Research and Industrial Applications for N-Cyclopropylpiperidin-4-amine Dihydrochloride Procurement


Kinase Inhibitor Lead Optimization: Mitigating hERG Liability and Enhancing Efficacy

Procure N-cyclopropylpiperidin-4-amine dihydrochloride as a key amine building block for the synthesis of kinase inhibitors, particularly those targeting B-Raf and other kinases where hERG liability is a concern. Evidence from the B-Raf inhibitor program shows that incorporation of the 1-cyclopropylpiperidin-4-yl moiety eliminates hERG inhibition while maintaining high in vivo antitumor efficacy (>90% tumor growth inhibition in A375 xenograft at 10 mg/kg) and reduces paradoxical MEK activation [1].

Fragment-Based Drug Discovery: Leveraging Conformational Restriction

Use N-cyclopropylpiperidin-4-amine dihydrochloride as a rigid, fragment-like scaffold in fragment-based drug discovery. The cyclopropyl group restricts conformational flexibility (only 2 rotatable bonds), which can reduce entropic penalties upon target binding and improve ligand efficiency [1][2]. This rigidity is particularly valuable for targeting kinases and GPCRs where selectivity is paramount.

In Vitro Biological Assay Development: Enhanced Solubility for Screening

The dihydrochloride salt form offers enhanced aqueous solubility compared to the free base, making it directly compatible with aqueous buffer systems used in biochemical and cell-based assays. This eliminates the need for high DMSO concentrations and streamlines assay preparation [1][2].

Medicinal Chemistry for CNS and Oncology Targets: Improving Metabolic Stability

Incorporate the cyclopropylpiperidine scaffold into lead series targeting CNS or oncology indications to improve metabolic stability. The cyclopropyl group is known to block oxidative metabolism by CYP enzymes, potentially leading to longer half-lives and reduced clearance in vivo [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclopropylpiperidin-4-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.